L-Seryl-L-seryl-L-asparaginyl-L-leucine
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Overview
Description
L-Seryl-L-seryl-L-asparaginyl-L-leucine is a peptide compound composed of four amino acids: serine, asparagine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-asparaginyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, asparagine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of serine and the second serine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-seryl-L-asparaginyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine residues can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine aldehyde, while reduction can regenerate the original serine.
Scientific Research Applications
L-Seryl-L-seryl-L-asparaginyl-L-leucine has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme studies, particularly those involving proteases.
Medicine: Potential therapeutic applications include its use as a bioactive peptide in drug development.
Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Seryl-L-seryl-L-asparaginyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-asparaginyl-L-leucine: A shorter peptide with similar properties.
L-Seryl-L-asparaginyl-L-alanyl-L-seryl-L-valyl-L-leucine: A longer peptide with additional amino acids.
Uniqueness
L-Seryl-L-seryl-L-asparaginyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties
Properties
CAS No. |
309258-11-5 |
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Molecular Formula |
C16H29N5O8 |
Molecular Weight |
419.43 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H29N5O8/c1-7(2)3-10(16(28)29)20-14(26)9(4-12(18)24)19-15(27)11(6-23)21-13(25)8(17)5-22/h7-11,22-23H,3-6,17H2,1-2H3,(H2,18,24)(H,19,27)(H,20,26)(H,21,25)(H,28,29)/t8-,9-,10-,11-/m0/s1 |
InChI Key |
SHCNRVMBEFYPNT-NAKRPEOUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
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